3-Fluoro-2-nitrotoluene
Overview
Description
3-Fluoro-2-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where a fluorine atom is substituted at the third position and a nitro group at the second position on the benzene ring. This compound is of interest due to its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitrotoluene can be synthesized through several methods. One common approach involves the nitration of 2-fluorotoluene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the desired nitro compound .
Another method involves the fluorination of 2-chloro-3-nitrotoluene using cesium fluoride in dimethyl sulfoxide. This reaction yields this compound as a yellow oil, which can be purified by reduced-pressure distillation .
Industrial Production Methods: Industrial production of this compound often employs the nitration of 2-fluorotoluene due to its efficiency and cost-effectiveness. The process involves the careful control of reaction conditions to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Boron reagents and palladium catalyst for Suzuki-Miyaura coupling.
Major Products:
Reduction: 3-Fluoro-2-aminotoluene.
Substitution: Various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-nitrotoluene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of drugs with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-fluoro-2-nitrotoluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
3-Fluoro-2-nitrotoluene can be compared with other nitrotoluene derivatives such as:
- 2-Fluoro-4-nitrotoluene
- 2-Fluoro-5-nitrotoluene
- 2-Fluoro-6-nitrotoluene
Uniqueness: The position of the fluorine and nitro groups in this compound provides unique reactivity patterns compared to its isomers. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
1-fluoro-3-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXAJLMUBSEJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599772 | |
Record name | 1-Fluoro-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3013-27-2 | |
Record name | 1-Fluoro-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-3-methyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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